molecular formula C19H18BNO4 B2925246 2,6-Bis(benzyloxy)pyridine-3-boronic acid CAS No. 2096339-92-1

2,6-Bis(benzyloxy)pyridine-3-boronic acid

Cat. No.: B2925246
CAS No.: 2096339-92-1
M. Wt: 335.17
InChI Key: KWEZFPLDOCKBPB-UHFFFAOYSA-N
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Description

2,6-Bis(benzyloxy)pyridine-3-boronic acid: is an organic boronic acid compound with the molecular formula C19H18BNO4. It is characterized by the presence of two benzyloxy groups attached to a pyridine ring, with a boronic acid functional group at the 3-position. This compound is typically a white to pale yellow solid and is soluble in organic solvents such as dimethyl sulfoxide and chloroform, but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Bis(benzyloxy)pyridine-3-boronic acid involves the reaction of 2,6-dihydroxypyridine with benzyl bromide to form the corresponding benzyloxy derivative. This intermediate is then reacted with triphenylborane to yield the target compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory preparation routes with optimization for larger scale production. This may include the use of continuous flow reactors and automated synthesis equipment to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(benzyloxy)pyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Coupling Products: Formed from Suzuki-Miyaura reactions.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two benzyloxy groups, which can influence its reactivity and solubility. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions .

Properties

IUPAC Name

[2,6-bis(phenylmethoxy)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BNO4/c22-20(23)17-11-12-18(24-13-15-7-3-1-4-8-15)21-19(17)25-14-16-9-5-2-6-10-16/h1-12,22-23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEZFPLDOCKBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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